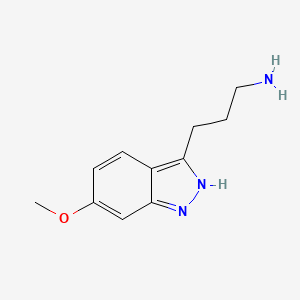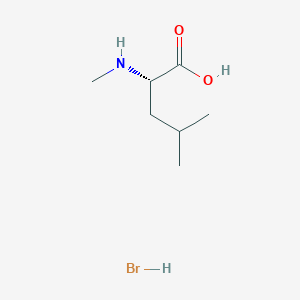
(S)-4-Methyl-2-(methylamino)pentanoicacidhydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-Methyl-2-(methylamino)pentanoic acid hydrobromide is a chemical compound with a specific stereochemistry, indicated by the (S) configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Methyl-2-(methylamino)pentanoic acid hydrobromide typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral precursor, which ensures the (S) configuration.
Methylation: The precursor undergoes methylation to introduce the methylamino group.
Hydrobromide Formation: The final step involves the addition of hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-Methyl-2-(methylamino)pentanoic acid hydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can participate in substitution reactions, where the methylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
(S)-4-Methyl-2-(methylamino)pentanoic acid hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of (S)-4-Methyl-2-(methylamino)pentanoic acid hydrobromide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(Aminomethyl)-4-methylpentanoic acid: This compound shares a similar structure but lacks the hydrobromide component.
Hydrogen bromide derivatives: Compounds containing the hydrobromide group but with different core structures.
Uniqueness
(S)-4-Methyl-2-(methylamino)pentanoic acid hydrobromide is unique due to its specific stereochemistry and the presence of both methylamino and hydrobromide groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
65806-93-1 |
|---|---|
Fórmula molecular |
C7H16BrNO2 |
Peso molecular |
226.11 g/mol |
Nombre IUPAC |
(2S)-4-methyl-2-(methylamino)pentanoic acid;hydrobromide |
InChI |
InChI=1S/C7H15NO2.BrH/c1-5(2)4-6(8-3)7(9)10;/h5-6,8H,4H2,1-3H3,(H,9,10);1H/t6-;/m0./s1 |
Clave InChI |
UQEPMKFCKFCKOR-RGMNGODLSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NC.Br |
SMILES canónico |
CC(C)CC(C(=O)O)NC.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2-(Methylthio)benzo[d]thiazol-6-yl)ethanone](/img/structure/B13134055.png)
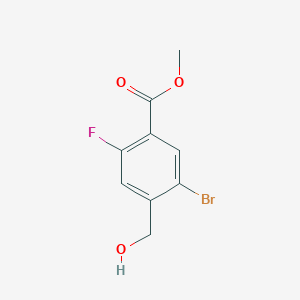
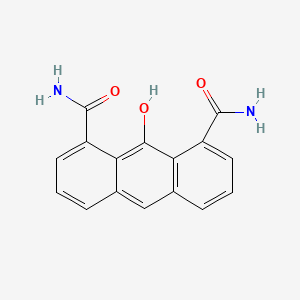
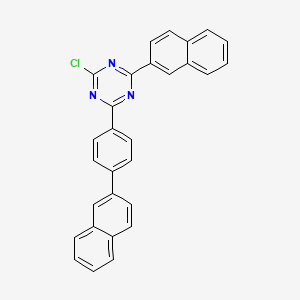
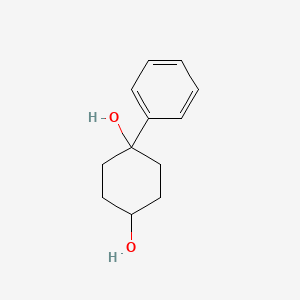



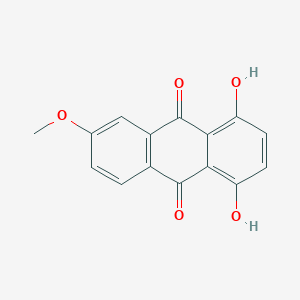
![1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(1E,3E,5Z)-5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B13134112.png)
![2,4-Dimethyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13134115.png)
